

GSK461364 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: GSK461364

Cat. No.: B529461

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Application Notes and Protocols for GSK461364

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, mechanism of action, and experimental use of **GSK461364**, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. The included protocols are intended to serve as a guide for researchers utilizing this compound in preclinical studies.

Introduction

GSK461364 is a small molecule, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) with a K_i of 2.2 nM.[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[3][4][5] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis.[4] By inhibiting PLK1, **GSK461364** induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[3][5] This targeted mechanism of action makes **GSK461364** a valuable tool for cancer research and a potential therapeutic agent.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C27H28F3N5O2S	[1]
Molecular Weight	543.6 g/mol	[1]
CAS Number	929095-18-1	[1]

Solubility

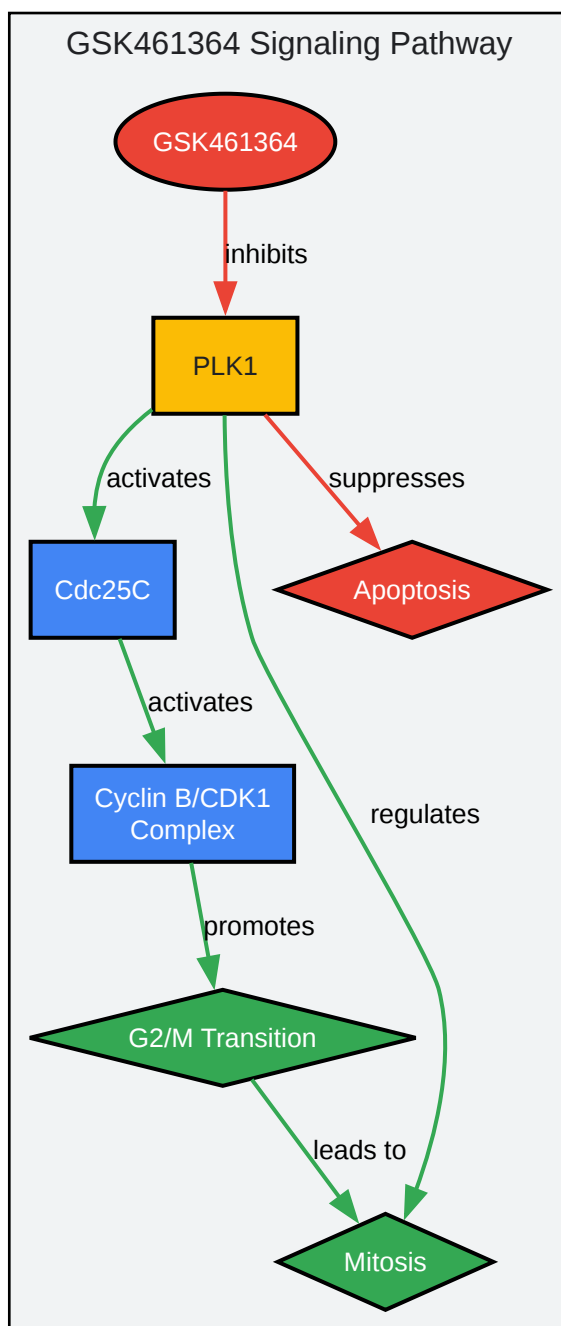
GSK461364 exhibits solubility in various organic solvents but is insoluble in water. For optimal results, it is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[1]

Solvent	Concentration	Notes	Reference
DMSO	10 mg/mL (18.39 mM)	Use fresh, moisture-free DMSO.	[1]
55 mg/mL (101.17 mM)	Use fresh, moisture-free DMSO.	[1]	
100 mg/mL (183.95 mM)	Use fresh, moisture-free DMSO.	[1]	
Ethanol	30 mg/mL	[1]	
100 mg/mL	[1]		
Water	Insoluble	[1]	

For in vivo studies, a co-solvent formulation is recommended. A typical formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2]

Mechanism of Action

GSK461364 selectively inhibits PLK1, a key regulator of mitotic progression. The inhibition of PLK1 by **GSK461364** disrupts several critical mitotic events, leading to cell cycle arrest and ultimately, apoptosis.



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Caption: **GSK461364** inhibits PLK1, disrupting the G2/M transition and promoting apoptosis.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **GSK461364** for in vitro and in vivo experiments.

Materials:

- **GSK461364** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials

Protocol:

- Aseptically weigh the desired amount of **GSK461364** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 183.95 μ L of DMSO to 1 mg of **GSK461364**).
- Vortex or sonicate the solution until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).^[1]

In Vitro Cell Proliferation Assay

Objective: To determine the effect of **GSK461364** on the proliferation of cancer cell lines.

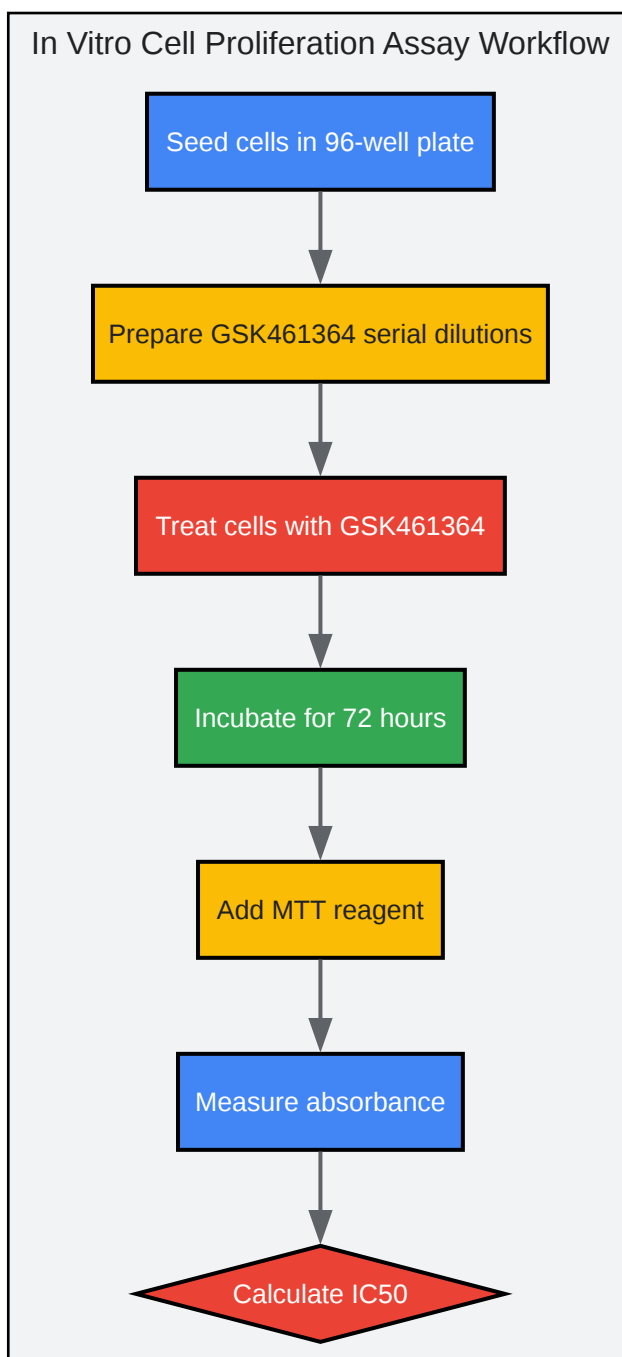
Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- **GSK461364** stock solution

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability reagent
- Plate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Prepare serial dilutions of **GSK461364** in complete cell culture medium from the stock solution.
- Remove the medium from the wells and add 100 μ L of the **GSK461364** dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



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